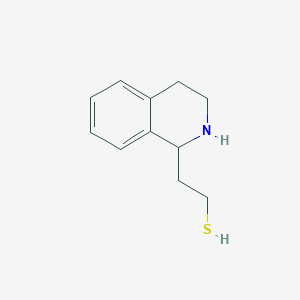
2-(1,2,3,4-Tetrahydroisoquinolin-1-yl)ethane-1-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1,2,3,4-Tetrahydroisoquinolin-1-yl)ethane-1-thiol is a compound that belongs to the class of tetrahydroisoquinolines Tetrahydroisoquinolines are a significant group of compounds due to their presence in various natural products and their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,2,3,4-Tetrahydroisoquinolin-1-yl)ethane-1-thiol can be achieved through several synthetic routes. One common method involves the N-alkylation of benzyl amines with halo acetophenones . Another approach is the multicomponent reaction involving the C(1)-functionalization of tetrahydroisoquinolines . This method is advantageous due to its ability to generate molecular diversity and complexity, improving atom economy, selectivity, and yield.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of green chemistry and sustainable synthetic methodologies are often employed to enhance the efficiency and environmental friendliness of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(1,2,3,4-Tetrahydroisoquinolin-1-yl)ethane-1-thiol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The compound’s reactivity is influenced by the presence of the thiol group and the tetrahydroisoquinoline scaffold.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidants like hydrogen peroxide (H₂O₂) and tert-butyl hydroperoxide (TBHP) for oxidation reactions . Reduction reactions often involve the use of reducing agents such as sodium borohydride (NaBH₄). Substitution reactions can be facilitated by nucleophiles and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce the corresponding alcohols or amines .
Scientific Research Applications
2-(1,2,3,4-Tetrahydroisoquinolin-1-yl)ethane-1-thiol has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(1,2,3,4-Tetrahydroisoquinolin-1-yl)ethane-1-thiol involves its interaction with molecular targets and pathways within biological systems. The compound can form iminium ions through reactions with aldehydes, ketones, or imines, which can then isomerize to more stable forms . These interactions can modulate various biological processes, contributing to the compound’s observed effects.
Comparison with Similar Compounds
2-(1,2,3,4-Tetrahydroisoquinolin-1-yl)ethane-1-thiol can be compared with other tetrahydroisoquinoline derivatives:
1,2,3,4-Tetrahydroisoquinoline: This parent compound forms the basis for many derivatives, including this compound.
N-Benzyl Tetrahydroisoquinoline: Known for its antineuroinflammatory properties.
2-(1,2,3,4-Tetrahydroisoquinolin-1-yl)acetic acid hydrochloride: Another derivative with significant biological activities.
The uniqueness of this compound lies in its thiol group, which imparts distinct chemical reactivity and potential biological activities.
Properties
CAS No. |
61014-37-7 |
|---|---|
Molecular Formula |
C11H15NS |
Molecular Weight |
193.31 g/mol |
IUPAC Name |
2-(1,2,3,4-tetrahydroisoquinolin-1-yl)ethanethiol |
InChI |
InChI=1S/C11H15NS/c13-8-6-11-10-4-2-1-3-9(10)5-7-12-11/h1-4,11-13H,5-8H2 |
InChI Key |
BTZRRBNQWLWEPY-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(C2=CC=CC=C21)CCS |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


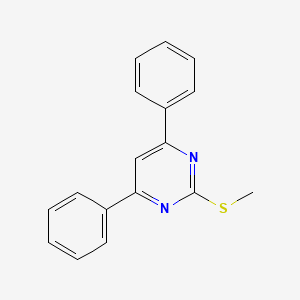
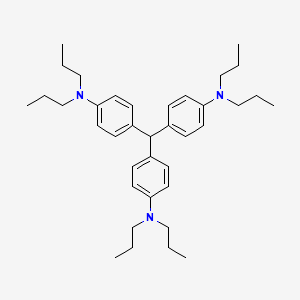
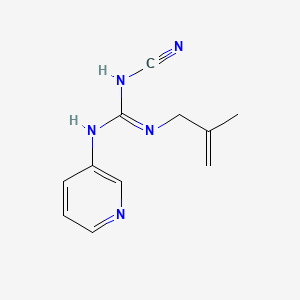

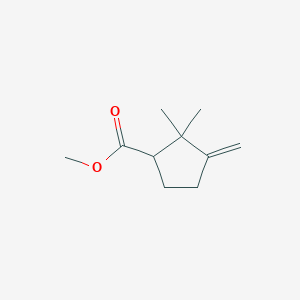
![{3-[(Chloromethyl)sulfanyl]pentan-3-yl}benzene](/img/structure/B14618987.png)
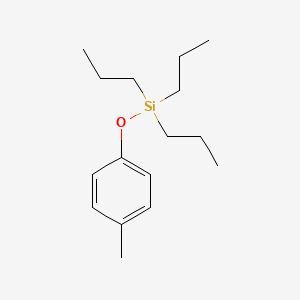
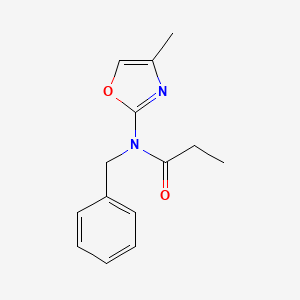

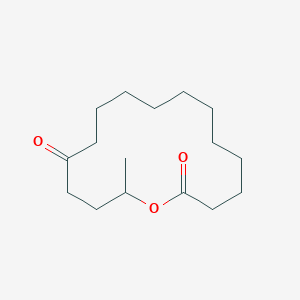

![[(1S,2S,3S,5R)-2,6,6-trimethyl-3-bicyclo[3.1.1]heptanyl]methanol](/img/structure/B14619030.png)
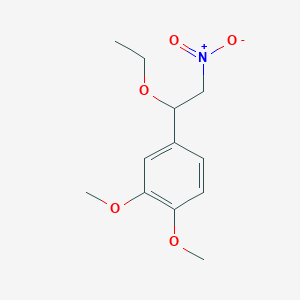
![3-Chloro-3-[3-(3,4-dinitrophenoxy)phenyl]prop-2-enal](/img/structure/B14619037.png)
